cyclopropyl(3-quinolinyl)methanone O-benzyloxime

Description

Systematic Nomenclature and Structural Identification

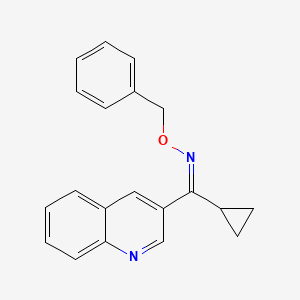

Cyclopropyl(3-quinolinyl)methanone O-benzyloxime (CAS No. 860784-55-0) is a heterocyclic organic compound with the molecular formula C$${20}$$H$${18}$$N$$_2$$O and a molecular weight of 302.37 g/mol . Its IUPAC name is (Z)-(benzyloxy)[cyclopropyl(quinolin-3-yl)methylidene]amine , reflecting its three primary structural components:

- A quinoline moiety (a bicyclic aromatic system with a benzene ring fused to a pyridine ring).

- A cyclopropyl group attached to the methanone carbon.

- An O-benzyloxime functional group (–N–O–CH$$2$$C$$6$$H$$_5$$).

The compound’s Z-configuration arises from the spatial arrangement of the oxime group relative to the cyclopropyl and quinoline substituents. Key spectroscopic identifiers include:

- IR : Stretching vibrations for O–H (~3600 cm$$^{-1}$$), C=N (~1665 cm$$^{-1}$$), and N–O (~945 cm$$^{-1}$$).

- NMR : Distinct signals for cyclopropyl protons (δ 0.5–1.5 ppm), quinoline aromatic protons (δ 7.5–9.0 ppm), and benzyl methylene protons (δ 4.5–5.0 ppm).

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 860784-55-0 |

| Molecular Formula | C$${20}$$H$${18}$$N$$_2$$O |

| Molecular Weight | 302.37 g/mol |

| Boiling Point | 476.8±47.0 °C (Predicted) |

| Density | 1.17±0.1 g/cm$$^3$$ (Predicted) |

Historical Context in Heterocyclic Chemistry Research

The synthesis of quinoline derivatives dates to the 19th century, with Friedlieb Runge’s isolation of quinoline from coal tar in 1834. Oximes gained prominence in the mid-20th century for their roles in analytical chemistry (e.g., nickel detection via dimethylglyoxime) and pharmacology (e.g., nerve agent antidotes). This compound emerged in the early 21st century as part of efforts to develop kinase inhibitors and antimicrobial agents. Its design leverages:

- Quinoline’s bioactivity : Known for antimalarial (quinine) and anticancer (camptothecin) properties.

- Oxime versatility : Tunable reactivity for chelation or covalent binding.

- Cyclopropane’s steric effects : Enhances metabolic stability and target selectivity.

Key synthetic milestones include:

Position Within the Oxime and Quinoline Derivative Taxonomies

This compound occupies a unique niche in heterocyclic chemistry:

A. Oxime Taxonomy

B. Quinoline Taxonomy

Table 2: Taxonomic Classification

| Category | Classification |

|---|---|

| Oxime Type | Ketoxime, O-benzyl-substituted |

| Quinoline Position | C3-functionalized |

| Bioactivity | Kinase inhibition, Antimicrobial |

This dual classification underscores its utility in drug discovery, particularly in targeting pathogens or dysregulated signaling pathways. Future research may explore its efficacy against resistant bacterial strains or as a fluorescent probe via quinoline’s inherent photophysical properties.

Properties

IUPAC Name |

(Z)-1-cyclopropyl-N-phenylmethoxy-1-quinolin-3-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c1-2-6-15(7-3-1)14-23-22-20(16-10-11-16)18-12-17-8-4-5-9-19(17)21-13-18/h1-9,12-13,16H,10-11,14H2/b22-20- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFSXIXJWXWTDF-XDOYNYLZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NOCC2=CC=CC=C2)C3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=N/OCC2=CC=CC=C2)/C3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of cyclopropyl(3-quinolinyl)methanone O-benzyloxime typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclopropyl(3-quinolinyl)methanone with O-benzylhydroxylamine under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the O-benzyloxime group . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Cyclopropyl(3-quinolinyl)methanone O-benzyloxime can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered oxidation states, while reduction may produce reduced forms of the original compound .

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

- Cyclopropyl(3-quinolinyl)methanone O-benzyloxime serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized using agents like potassium permanganate, leading to derivatives with modified oxidation states.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride, affecting specific functional groups within the molecule.

- Substitution : The compound can undergo substitution reactions, allowing for the introduction of new functional groups.

These reactions make it a versatile reagent in synthetic organic chemistry, facilitating the development of more complex molecular architectures .

Biological Applications

Antimicrobial Activity

- Research has indicated that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against multi-drug resistant bacteria, it demonstrated a notable reduction in bacterial viability at concentrations below 10 µM. This suggests its potential as a novel antibacterial agent .

Anticancer Properties

- The compound has also been investigated for its anticancer activities. In vitro studies on MV4-11 leukemia cells revealed an IC50 value of 0.072 µM, indicating potent inhibition of cell growth. The mechanism of action involves selective inhibition of FLT3 kinase activity, leading to cell cycle arrest at the G0/G1 phase .

Medical Applications

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases. Its biological activities suggest that it may play a role in developing treatments for infections and cancer .

Industrial Applications

In the industrial sector, this compound is utilized in developing new materials and as an intermediate in producing other chemical compounds. Its unique structure allows it to contribute to the synthesis of specialized chemicals used in various applications .

Case Studies

Antimicrobial Evaluation

- A study assessed this compound's antibacterial efficacy against multi-drug resistant strains. Results indicated significant activity at low concentrations, highlighting its potential as a new treatment option for resistant infections .

Cancer Cell Studies

- In vitro investigations on leukemia cells demonstrated that this compound effectively inhibits cell growth through specific molecular interactions. These findings support further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of cyclopropyl(3-quinolinyl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .

Comparison with Similar Compounds

Structural Analog: Cyclopropyl(6-Cyclopropyl-3-pyridinyl)methanone O-Benzyloxime (CAS 860784-53-8)

Key Differences :

- Aromatic System: The pyridinyl group (monocyclic, C₅H₄N) in this analog replaces the quinolinyl group (bicyclic, C₉H₆N) of the target compound.

- Molecular Properties :

- Molecular Formula: C₁₉H₂₀N₂O

- Molecular Weight: 292.37 g/mol

- The pyridinyl analog’s lower molecular weight and smaller aromatic system could improve aqueous solubility but reduce target affinity compared to the quinolinyl derivative .

Table 1: Structural and Molecular Comparison

| Compound | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Cyclopropyl(3-quinolinyl)methanone O-benzyloxime | Quinolinyl | C₂₀H₁₈N₂O | 302.35 | O-Benzyloxime, Cyclopropane |

| Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime | Pyridinyl | C₁₉H₂₀N₂O | 292.37 | O-Benzyloxime, Cyclopropane |

Functional Group Analog: 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives

Key Differences :

- Substituents : These derivatives feature a piperazine ring instead of the O-benzyloxime group and a 4-chlorophenyl substituent on the cyclopropane ring.

- Reported Activities :

- Implications: The piperazine group’s basicity and hydrogen-bonding capacity may enhance solubility and interaction with charged biological targets (e.g., enzyme active sites).

General Cyclopropyl Methanone Derivatives

Other cyclopropane-containing methanones, such as Methanone, cyclopropyl(3-phenyl-2-oxiranyl)- (CAS 18998-15-7), highlight the versatility of cyclopropane in drug design. These compounds often exploit the ring’s strain-induced reactivity or conformational rigidity to modulate target interactions. However, the absence of a quinolinyl or benzyloxime group limits direct comparability .

Biological Activity

Cyclopropyl(3-quinolinyl)methanone O-benzyloxime is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a quinoline core, along with a methanone group and a benzyloxime functional group. This unique structural arrangement enhances its chemical reactivity and biological properties. The molecular formula is CHNO, with a CAS number of 860784-76-8, indicating its distinctiveness as a candidate for medicinal applications .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity . Preliminary findings suggest that it can inhibit the growth of various bacterial strains, making it a promising candidate for the development of new antibiotics. The minimum inhibitory concentration (MIC) values have been reported as low as 6.25 µM, demonstrating its potency against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown anticancer activity in vitro. Research indicates that it may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .

The biological effects of this compound are believed to stem from its ability to interact with various molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing cellular responses.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in certain cancer cell lines, leading to increased apoptosis rates .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial efficacy of this compound against multi-drug resistant bacteria. Results indicated a significant reduction in bacterial viability at concentrations lower than 10 µM, suggesting its potential as a novel antibacterial agent .

- Cancer Cell Studies : In vitro studies on MV4-11 leukemia cells revealed that the compound inhibited cell growth with an IC value of 0.072 µM. The mechanism was linked to the selective inhibition of FLT3 kinase activity, leading to cell cycle arrest at the G0/G1 phase .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | IC / MIC |

|---|---|---|---|

| This compound | Cyclopropyl + Quinoline + O-benzyloxime | Antimicrobial, Anticancer | MIC 6.25 µM; IC 0.072 µM |

| Cyclopropyl(3-quinolinyl)methanone | Cyclopropyl + Quinoline | Limited activity | Not specified |

| Quinolinylmethanone Derivatives | Variations on quinoline structure | Variable activity | Varies widely |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing cyclopropyl(3-quinolinyl)methanone O-benzyloxime, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclopropanation of quinoline derivatives followed by oxime formation. For cyclopropane ring formation, dichlorocarbene addition (via base-mediated elimination of chloroform) is a common strategy, as seen in cyclopropane-containing analogs . Subsequent O-benzylation of the oxime can be achieved using benzyl bromide under basic conditions (e.g., NaH/DMF). Optimization may require adjusting stoichiometry, temperature (e.g., 0–25°C for oxime formation), and catalyst selection (e.g., pyridine for acylation steps). Yield improvements are often achieved via iterative HPLC purification .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H-NMR : The cyclopropyl protons appear as distinct doublets (δ 0.8–1.5 ppm) due to ring strain and anisotropic effects. Quinoline protons show aromatic splitting (δ 7.5–9.0 ppm), while the benzyloxime group exhibits a singlet for the benzyl CH2 (δ 4.5–5.0 ppm) .

- 13C-NMR : The cyclopropyl carbons resonate at δ 10–20 ppm, and the ketone carbon (post-oxime formation) shifts to δ 150–160 ppm .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+) with exact mass matching theoretical values (e.g., C20H19N3O2 requires 333.1477) .

Q. Why is the cyclopropyl group strategically incorporated into this compound?

- Methodological Answer : Cyclopropyl rings enhance metabolic stability by resisting cytochrome P450 oxidation and improve target binding via conformational restriction. For example, cyclopropane-containing analogs of serotonin receptor modulators show increased 5-HT2C affinity and reduced off-target effects .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide modifications to the quinoline and benzyloxime moieties?

- Methodological Answer :

- Quinoline Modifications : Introducing electron-withdrawing groups (e.g., -NO2 at C4) enhances π-stacking with aromatic residues in receptor binding pockets, as observed in 5-HT2B/2C receptor studies .

- Benzyloxime Adjustments : Replacing benzyl with substituted aryl groups (e.g., 4-Cl) alters solubility and blood-brain barrier permeability. For example, fluorinated benzyl groups in cyclopropane derivatives improve CNS penetration .

- Validation : Competitive radioligand binding assays (e.g., using [3H]LSD for serotonin receptors) quantify affinity changes post-modification .

Q. How does the O-benzyloxime group influence the compound’s stability under physiological conditions?

- Methodological Answer : The oxime’s hydrolytic stability is pH-dependent. In vitro studies using simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) reveal degradation kinetics. LC-MS/MS monitoring shows that benzyloxime derivatives are stable at pH 7.4 (>24 hours) but hydrolyze to the ketone in acidic conditions, necessitating enteric coating for oral delivery .

Q. What computational approaches predict the compound’s binding mode to potential targets like 5-HT receptors?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) into 5-HT2B/2C crystal structures (PDB: 6WGT) identifies key interactions, such as hydrogen bonding between the oxime and Ser159/Asn343 residues .

- MD Simulations : All-atom molecular dynamics (100 ns) assess binding stability, with RMSD/RMSF analyses confirming persistent interactions in lipid bilayer-embedded receptors .

Q. How can contradictory data on synthetic yields (e.g., 5% vs. 13% in cyclopropane derivatives) be resolved?

- Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., ring-opening during cyclopropanation). Systematic optimization includes:

- Catalyst Screening : Transition-metal catalysts (e.g., Rh2(OAc)4) vs. base-mediated methods .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclopropane stability compared to THF .

- In Situ Monitoring : Reaction progress tracked via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.